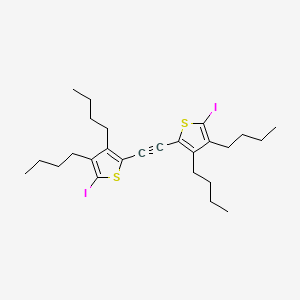
Thiophene, 2,2'-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo-, a typical synthetic route might involve the Sonogashira coupling reaction, which is used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Halogenated thiophenes, like this compound, can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action for thiophene derivatives often involves interactions with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
2,2’-Bithiophene:
3,4-Ethylenedioxythiophene (EDOT): A thiophene derivative used in the production of conductive polymers.
Uniqueness
Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- is unique due to its ethynediyl linkages and iodine substituents, which confer distinct electronic properties and reactivity compared to other thiophene derivatives. These features make it particularly valuable in the synthesis of advanced materials and in various research applications .
Properties
CAS No. |
565186-15-4 |
|---|---|
Molecular Formula |
C26H36I2S2 |
Molecular Weight |
666.5 g/mol |
IUPAC Name |
3,4-dibutyl-2-[2-(3,4-dibutyl-5-iodothiophen-2-yl)ethynyl]-5-iodothiophene |
InChI |
InChI=1S/C26H36I2S2/c1-5-9-13-19-21(15-11-7-3)25(27)29-23(19)17-18-24-20(14-10-6-2)22(16-12-8-4)26(28)30-24/h5-16H2,1-4H3 |
InChI Key |
OXXZOKIKPDOERD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=C1CCCC)I)C#CC2=C(C(=C(S2)I)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















